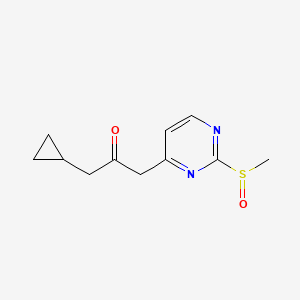
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one is a chemical compound with a unique structure that includes a cyclopropyl group, a pyrimidinyl ring, and a methylsulfinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a cyclopropyl ketone with a pyrimidinyl derivative under specific conditions to introduce the desired functional groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfinyl group, yielding a simpler derivative.
Substitution: The pyrimidinyl ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction can produce a methylthio derivative .
Scientific Research Applications
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one
- 1-(3-Pyridinyl)-2-propanone
- 1-Cyclopropyl-3-(2-(methylsulfanyl)pyrimidin-4-yl)propan-2-one
Uniqueness
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the methylsulfinyl substituent differentiates it from other similar compounds, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C11H14N2O2S |
|---|---|
Molecular Weight |
238.31 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2-methylsulfinylpyrimidin-4-yl)propan-2-one |
InChI |
InChI=1S/C11H14N2O2S/c1-16(15)11-12-5-4-9(13-11)7-10(14)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
RFQIICQNRBGJTC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=CC(=N1)CC(=O)CC2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
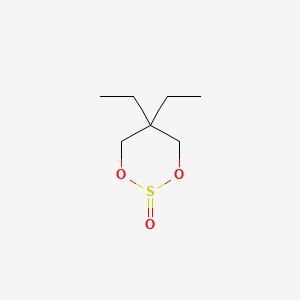
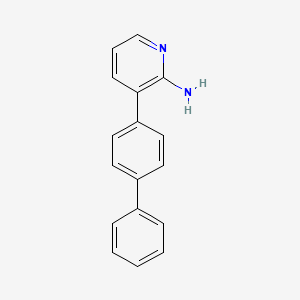

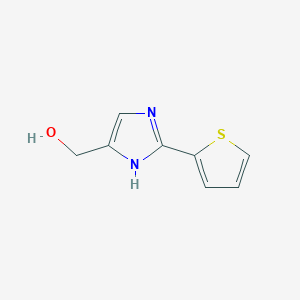
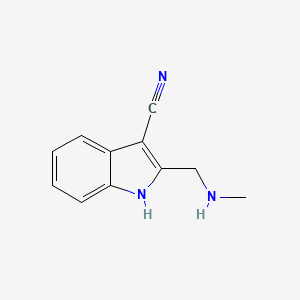
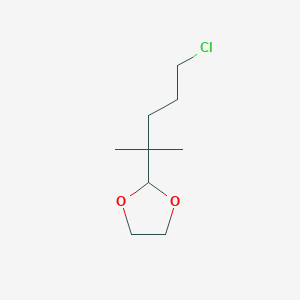


![Methyl 3-[2-(acetylsulfanyl)acetamido]benzoate](/img/structure/B8580112.png)

![[3-Isobutyl-4-(methoxycarbonyl)phenyl]boronic acid](/img/structure/B8580123.png)
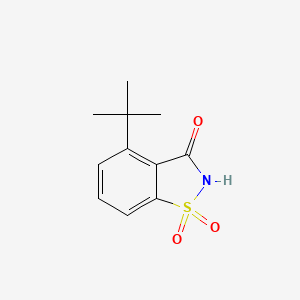
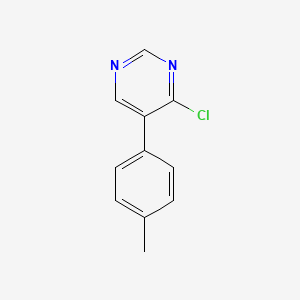
![2-[2-(4-Chloro-phenyl)-4-methyl-thiazol-5-yl]-ethanol](/img/structure/B8580154.png)
